In-Depth Technical Guide: 5-fluoro-6-methyl-1H-indole
In-Depth Technical Guide: 5-fluoro-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-fluoro-6-methyl-1H-indole (CAS No. 1000343-16-7). Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed information with data from closely related analogs and theoretical predictions to offer a valuable resource for researchers. The guide includes detailed tables of chemical properties, a plausible experimental protocol for its synthesis via the Leimgruber-Batcho reaction, and visualizations of the synthetic workflow and a potential biological signaling pathway.
Chemical Properties
5-fluoro-6-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a common motif in biologically active compounds. The presence of both a fluorine atom and a methyl group on the benzene ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
Table 1: General Chemical Properties of 5-fluoro-6-methyl-1H-indole
| Property | Value | Source |
| CAS Number | 1000343-16-7 | Commercial Suppliers |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Purity | ≥ 95% | [1] |
Table 2: Predicted Physicochemical Properties of 5-fluoro-6-methyl-1H-indole and Related Isomers
| Property | 5-fluoro-6-methyl-1H-indole (Predicted) | 6-fluoro-5-methyl-1H-indole | 5-fluoroindole |
| Melting Point (°C) | Data not available | No data available | 45-48 |
| Boiling Point (°C) | Data not available | No data available | No data available |
| LogP | Data not available | No data available | 2.4 |
| pKa | Data not available | No data available | No data available |
Synthesis
A likely and scalable method for the synthesis of 5-fluoro-6-methyl-1H-indole is the Leimgruber-Batcho indole synthesis . This method is widely used in the pharmaceutical industry for the preparation of substituted indoles from o-nitrotoluenes.[2][3][4]
Proposed Synthetic Pathway
The synthesis would likely start from 4-fluoro-3-methyl-2-nitrotoluene. This starting material would first be reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to a reductive cyclization to yield the final indole product.
Caption: Proposed Leimgruber-Batcho synthesis of 5-fluoro-6-methyl-1H-indole.
Experimental Protocol (Representative)
The following is a representative protocol adapted from the synthesis of 6-chloro-5-fluoroindole, which can likely be modified for the synthesis of 5-fluoro-6-methyl-1H-indole.[2]
Step 1: Enamine Formation
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A mixture of the starting material, 4-fluoro-3-methyl-2-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to approximately 100°C and stirred for several hours.
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The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete, the mixture is cooled to room temperature.
Step 2: Reductive Cyclization
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A separate reaction vessel is charged with a solvent such as toluene, acetic acid, and a reducing agent like iron powder.
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The mixture is heated to around 60°C.
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The enamine solution from Step 1 is added dropwise to the reducing mixture, maintaining the temperature below 80°C.
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After the addition is complete, the reaction mixture is heated to 100°C and stirred for several hours, with progress monitored by HPLC.
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Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate.
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The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), water, and a saturated bicarbonate solution.
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The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under vacuum.
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The crude product can be purified by column chromatography on silica gel to yield the final product, 5-fluoro-6-methyl-1H-indole.
Spectral Data (Predicted)
As experimental spectral data for 5-fluoro-6-methyl-1H-indole is not available, the following table provides predicted NMR chemical shifts. These predictions are based on computational models and data from similar structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H | ~8.1 | - |
| C2-H | ~7.2 | ~124 |
| C3-H | ~6.5 | ~102 |
| C4-H | ~7.4 | ~119 |
| C5 | - | ~158 (d, J=235 Hz) |
| C6 | - | ~115 (d, J=18 Hz) |
| C7-H | ~7.0 | ~109 (d, J=5 Hz) |
| C3a | - | ~127 |
| C7a | - | ~131 |
| 6-CH₃ | ~2.3 | ~15 |
Note: These are predicted values and should be confirmed by experimental data. The splitting pattern of the fluorine-coupled carbons is indicated by '(d, J=... Hz)'.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 5-fluoro-6-methyl-1H-indole, the indole nucleus and its fluorinated derivatives are known to exhibit a wide range of pharmacological effects.[5][6][7]
Anticipated Biological Profile
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Anticancer and Antimicrobial Activity: Many fluorinated indoles have demonstrated potent activity against various cancer cell lines and microbial strains. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
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Serotonin (5-HT) Receptor Modulation: The indole scaffold is a key component of serotonin. Substituted indoles are known to act as agonists or antagonists at various serotonin receptor subtypes, suggesting potential applications in treating neurological and psychiatric disorders.
Hypothetical Signaling Pathway: Serotonin Receptor Interaction
Given the structural similarity of indoles to serotonin, a plausible mechanism of action for 5-fluoro-6-methyl-1H-indole could involve the modulation of serotonergic signaling.
Caption: Hypothetical signaling pathway of 5-fluoro-6-methyl-1H-indole via a Gq-coupled 5-HT receptor.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-fluoro-6-methyl-1H-indole. However, based on the data for similar compounds like 5-fluoroindole, the following precautions should be taken:[8][9][10]
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
5-fluoro-6-methyl-1H-indole is a compound of interest for which detailed experimental data is currently lacking. This guide provides a foundational understanding of its chemical nature, a viable synthetic route, and its potential biological relevance based on the well-documented properties of related indole derivatives. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tsijournals.com [tsijournals.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. rjpn.org [rjpn.org]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
